6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[45]decane-3,7-dione is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenyl derivatives with suitable oxiranes and aziridines can lead to the formation of the spiro compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen or oxygen atoms in the spiro ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with similar structural features but different functional groups.
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Shares the spirocyclic core but differs in the positioning and type of substituents.
Uniqueness
6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione is unique due to its specific combination of methyl and phenyl groups, along with the presence of both oxygen and nitrogen in the spiro ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
65226-83-7 |
---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
6-methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione |
InChI |
InChI=1S/C16H19NO3/c1-11-5-7-13(8-6-11)17-15(19)10-20-16(17)9-3-4-14(18)12(16)2/h5-8,12H,3-4,9-10H2,1-2H3 |
InChI Key |
KWLNSPBPNMVOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCCC12N(C(=O)CO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.